molecular formula C21H19BrN2O3S B3206199 N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide CAS No. 1040665-73-3

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide

Cat. No.: B3206199
CAS No.: 1040665-73-3
M. Wt: 459.4 g/mol
InChI Key: BCHHOXYCBFPLRN-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonylpyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine core: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation using reagents like sulfonyl chlorides in the presence of a base.

    Bromination and methylation: These steps can be carried out using brominating agents (e.g., N-bromosuccinimide) and methylating agents (e.g., methyl iodide) under controlled conditions.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.

Industrial Production Methods

Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the sulfonyl group or the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potentially as an inhibitor of specific enzymes or receptors, which could be useful in drug development.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide would depend on its specific target. Generally, such compounds may act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-2-carboxamide
  • N-(4-chloro-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide
  • N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-4-carboxamide

Uniqueness

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the sulfonyl group can significantly affect its interactions with biological targets, making it a valuable compound for research.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c1-13-4-7-18(11-14(13)2)28(26,27)20-9-5-16(12-23-20)21(25)24-17-6-8-19(22)15(3)10-17/h4-12H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHHOXYCBFPLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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